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molecular formula C4H10S B051123 Diethyl sulfide CAS No. 352-93-2

Diethyl sulfide

Cat. No. B051123
M. Wt: 90.19 g/mol
InChI Key: LJSQFQKUNVCTIA-UHFFFAOYSA-N
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Patent
US07399893B2

Procedure details

To produce a sulfide, the sulfur compound reactant stream 10b can be a mercaptan, such as methanethiol (methyl mercaptan) or ethanethiol (ethyl mercaptan). Either one of these mercaptans can be reacted with methanol or ethanol as the alcohol feed stream 8b to produce 2-thiopropane (dimethyl sulfide), 1-(methylthio)ethane (methyl ethyl sulfide), or 1,1′-thiobisethane (diethyl sulfide), depending upon the selected sulfur compound reactant stream 10b and alcohol feed stream 8b. For example, methanethiol (methyl mercaptan) can be reacted with methanol, in the presence of the catalyst blend 5b of the present invention, to produce 2-thiopropane (dimethyl sulfide) or with ethanol to produce 1-(methylthio)ethane (methyl ethyl sulfide). As another example, ethanethiol (ethyl mercaptan) can be reacted with methanol to produce 1-(methylthio)ethane (methyl ethyl sulfide) or with ethanol to produce 1,1′-thiobisethane (diethyl sulfide). As shown in FIG. 3, the catalyst blend 5b includes a plurality of zones with each zone having a lower volumetric ratio of the alumina diluent B to the hydrotreating catalyst A than the previous zone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
8b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S].[CH3:2][SH:3].[CH2:4]([SH:6])[CH3:5].CO.[CH2:9](O)[CH3:10]>>[CH3:9][S:6][CH3:4].[CH3:2][S:3][CH2:4][CH3:5].[S:6]([CH2:9][CH3:10])[CH2:4][CH3:5] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Two
Name
10b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Step Six
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
8b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC
Name
Type
product
Smiles
CSCC
Name
Type
product
Smiles
S(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07399893B2

Procedure details

To produce a sulfide, the sulfur compound reactant stream 10b can be a mercaptan, such as methanethiol (methyl mercaptan) or ethanethiol (ethyl mercaptan). Either one of these mercaptans can be reacted with methanol or ethanol as the alcohol feed stream 8b to produce 2-thiopropane (dimethyl sulfide), 1-(methylthio)ethane (methyl ethyl sulfide), or 1,1′-thiobisethane (diethyl sulfide), depending upon the selected sulfur compound reactant stream 10b and alcohol feed stream 8b. For example, methanethiol (methyl mercaptan) can be reacted with methanol, in the presence of the catalyst blend 5b of the present invention, to produce 2-thiopropane (dimethyl sulfide) or with ethanol to produce 1-(methylthio)ethane (methyl ethyl sulfide). As another example, ethanethiol (ethyl mercaptan) can be reacted with methanol to produce 1-(methylthio)ethane (methyl ethyl sulfide) or with ethanol to produce 1,1′-thiobisethane (diethyl sulfide). As shown in FIG. 3, the catalyst blend 5b includes a plurality of zones with each zone having a lower volumetric ratio of the alumina diluent B to the hydrotreating catalyst A than the previous zone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
8b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S].[CH3:2][SH:3].[CH2:4]([SH:6])[CH3:5].CO.[CH2:9](O)[CH3:10]>>[CH3:9][S:6][CH3:4].[CH3:2][S:3][CH2:4][CH3:5].[S:6]([CH2:9][CH3:10])[CH2:4][CH3:5] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Two
Name
10b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Step Six
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
8b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC
Name
Type
product
Smiles
CSCC
Name
Type
product
Smiles
S(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07399893B2

Procedure details

To produce a sulfide, the sulfur compound reactant stream 10b can be a mercaptan, such as methanethiol (methyl mercaptan) or ethanethiol (ethyl mercaptan). Either one of these mercaptans can be reacted with methanol or ethanol as the alcohol feed stream 8b to produce 2-thiopropane (dimethyl sulfide), 1-(methylthio)ethane (methyl ethyl sulfide), or 1,1′-thiobisethane (diethyl sulfide), depending upon the selected sulfur compound reactant stream 10b and alcohol feed stream 8b. For example, methanethiol (methyl mercaptan) can be reacted with methanol, in the presence of the catalyst blend 5b of the present invention, to produce 2-thiopropane (dimethyl sulfide) or with ethanol to produce 1-(methylthio)ethane (methyl ethyl sulfide). As another example, ethanethiol (ethyl mercaptan) can be reacted with methanol to produce 1-(methylthio)ethane (methyl ethyl sulfide) or with ethanol to produce 1,1′-thiobisethane (diethyl sulfide). As shown in FIG. 3, the catalyst blend 5b includes a plurality of zones with each zone having a lower volumetric ratio of the alumina diluent B to the hydrotreating catalyst A than the previous zone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
10b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
8b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[S].[CH3:2][SH:3].[CH2:4]([SH:6])[CH3:5].CO.[CH2:9](O)[CH3:10]>>[CH3:9][S:6][CH3:4].[CH3:2][S:3][CH2:4][CH3:5].[S:6]([CH2:9][CH3:10])[CH2:4][CH3:5] |^3:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[S]
Step Two
Name
10b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
mercaptan
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)S
Step Six
Name
mercaptans
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
8b
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CSC
Name
Type
product
Smiles
CSCC
Name
Type
product
Smiles
S(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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